Product packaging for Integrin Binding Peptide Trifluoroacetate(Cat. No.:CAS No. 278792-07-7)

Integrin Binding Peptide Trifluoroacetate

Cat. No.: B6295819
CAS No.: 278792-07-7
M. Wt: 1876.2 g/mol
InChI Key: JTIXVDCEKPVZDF-XCNQALFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integrin Binding Peptide Trifluoroacetate is a synthetic peptide antagonist designed for research into cell adhesion and signaling processes. This reagent features the Arg-Gly-Asp (RGD) motif, a recognition sequence found in extracellular matrix proteins that is bound by several integrin subtypes, including αvβ3, αvβ5, and α5β1 . By competitively inhibiting the interaction between integrins and their natural ligands, this peptide can modulate outside-in signaling, influencing critical cellular functions such as migration, proliferation, and survival . This makes it a valuable tool for studying the role of RGD-binding integrins in pathological contexts including tumor progression, angiogenesis, metastasis, and fibrosis . The peptide is supplied as a trifluoroacetate (TFA) salt, which is a standard counterion resulting from the purification process during solid-phase peptide synthesis . Researchers should be aware that the presence of the TFA counterion can influence physicochemical properties and biological activity in certain assay systems . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C90H125F3N22O17S B6295819 Integrin Binding Peptide Trifluoroacetate CAS No. 278792-07-7

Properties

IUPAC Name

5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIXVDCEKPVZDF-XCNQALFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H125F3N22O17S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1876.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties of Integrin Binding Peptide Trifluoroacetate

The precise chemical and physical properties of an "Integrin Binding Peptide Trifluoroacetate" can vary depending on the specific amino acid sequence of the peptide. However, we can use a common and well-studied example, the cyclic peptide cyclo(Arg-Gly-Asp-D-Phe-Cys) trifluoroacetate (B77799), to illustrate these properties.

PropertyValue
Formal Name cyclo(L-arginylglycyl-L-α-aspartyl-D-phenylalanyl-L-cysteinyl), trifluoroacetate salt
Synonyms c(RGDfC)
Molecular Formula C24H34N8O7S • XCF3COOH
Formula Weight 578.6 g/mol (for the peptide)
Appearance Solid
Purity Typically ≥90% or ≥95% as determined by HPLC
Solubility Soluble in water and ethanol

Data sourced from commercial supplier information. biomol.comcaymanchem.com

Molecular and Cellular Mechanisms of Integrin Binding

Dynamics of Peptide-Integrin Recognition and Complex Formation

The binding of a peptide to an integrin is not a simple lock-and-key event but a dynamic process involving conformational changes in both the peptide and the receptor. This process, known as "inside-out" and "outside-in" signaling, regulates the integrin's affinity for its ligands. nih.gov

Integrins exist in multiple conformational states, primarily a bent, low-affinity state and an extended, high-affinity state. researchgate.net The binding of a peptide ligand is intimately linked to these conformational shifts.

Molecular dynamics simulations and structural analyses have provided insight into this process. For example, upon binding to the αvβ3 integrin, the linear peptide RWrNM was observed to adopt a cyclic-like structure. nih.govresearchgate.net This induced fit, where the peptide changes its shape to better fit the receptor's binding site, is thought to contribute to its high affinity and stability, which was found to be even greater than that of the pre-cyclized peptide c(RGDyK). nih.govresearchgate.net

The interaction involves specific molecular forces. The positively charged arginine in an RGD peptide forms electrostatic interactions with negatively charged residues in the integrin's β-subunit, while the aspartic acid residue coordinates with metal ions in the binding site of the α-subunit. researchgate.net The conformation of the peptide, including the torsion angles of its backbone, is critical for presenting these key residues in the correct orientation for optimal binding. researchgate.net The presence of a disulfide bond in some peptides, such as QS-13, has been shown to be crucial for maintaining the specific conformation required for high-affinity binding to αvβ3. nih.gov This highlights that the peptide's structure upon receptor interaction is a key determinant of its biological activity.

Role of Metal Ion-Dependent Adhesion Site (MIDAS) in Peptide Binding

The binding of peptides to integrins is critically dependent on a specialized site within the integrin β-subunit I-like domain (βI domain) or the α-subunit I domain (αI), known as the Metal Ion-Dependent Adhesion Site (MIDAS). nih.govnih.gov This site features a conserved motif of amino acids that coordinates a divalent cation, typically magnesium (Mg²⁺) under physiological conditions. molbiolcell.org The MIDAS cation is essential for ligand binding, acting as a bridge to directly coordinate an acidic residue, most notably the aspartate (Asp) in the common Arg-Gly-Asp (RGD) peptide sequence, from the incoming ligand. molbiolcell.orgnih.govplos.org This interaction between the metal ion and the ligand's acidic sidechain is a fundamental requirement for the formation of a stable integrin-ligand complex. researchgate.net

The functionality of the MIDAS is tightly linked to the conformational state of the integrin. researchgate.net Divalent cations can modulate integrin activity; for instance, manganese (Mn²⁺) can replace Mg²⁺ at the MIDAS and lock the integrin in a high-affinity, open conformation, which enhances ligand binding. molbiolcell.orgplos.org Conversely, calcium (Ca²⁺) often plays a regulatory role by binding to adjacent sites, such as the Adjacent to MIDAS (ADMIDAS) site, which stabilizes the integrin in a low-affinity, closed conformation. plos.orgnih.govpnas.org The transition from a closed to an open, ligand-receptive conformation involves structural rearrangements in the βI domain that correctly position the MIDAS for optimal interaction with the peptide ligand. nih.govnih.gov Steered molecular dynamics simulations have revealed that the bond between the ligand's aspartate residue and the MIDAS ion is a critical force-bearing interaction, and its stability is enhanced by a tightly coordinated water molecule that shields it from disruptive free water molecules. nih.govuiuc.edu

Multivalency and Avidity Effects in Integrin Binding

Research has demonstrated that increasing the number of RGD motifs within a single molecular construct, from monomeric to dimeric, trimeric, and pentameric forms, leads to a corresponding increase in integrin binding. nih.gov This valency-dependent enhancement is not limitless; studies have shown a threshold effect, where trimeric and pentameric constructs exhibit significantly higher integrin binding compared to monomeric or dimeric versions, with no further significant increase between the trimer and pentamer. nih.gov This suggests an optimal ligand valency and spacing is required to promote the receptor clustering necessary for robust cell adhesion and downstream signaling. google.comnih.gov The clustering of integrins on the cell membrane, induced by multivalent ligands, is a key mechanism for assembling focal adhesions, which act as signaling hubs. nih.gov This strategy has been effectively used in designing nanoparticles and other scaffolds functionalized with multiple peptide ligands to achieve high-avidity targeting of cells expressing specific integrins. nih.govacs.org

Table 1: Effect of Ligand Valency on Integrin Binding
Ligand ConstructValency (Number of RGD Motifs)Relative Integrin Binding EfficiencyKey Finding
Monomer1BaselineServes as the reference for comparison. nih.gov
Dimer2Slight IncreaseNo significant difference in binding compared to the monomer in some studies. nih.gov
Trimer3~2-fold IncreaseSignificantly enhanced integrin binding compared to monomer and dimer. researchgate.netnih.gov
Pentamer5~2-fold IncreaseShowed similar high-level binding as the trimer, suggesting a threshold effect. nih.gov
Hexadecamer (16-mer)16Reduced EffectShowed a surprising lack of a strong multivalent effect, possibly due to steric hindrance between the closely packed RGD units. psu.edu

Intracellular Signaling Cascades Initiated by Integrin Binding Peptide Trifluoroacetate (B77799)

Activation of Focal Adhesion Kinase (FAK) and Src Family Kinases

The binding of integrin-targeting peptides to their receptors on the cell surface initiates a cascade of intracellular signals, with the activation of Focal Adhesion Kinase (FAK) being a central event. nih.govmolbiolcell.org Upon peptide-induced integrin clustering, FAK is recruited to these newly formed focal adhesion sites. nih.govmolbiolcell.org This recruitment and aggregation of FAK molecules leads to its autophosphorylation at tyrosine residue 397 (Y397). nih.govmolbiolcell.org

The phosphorylation of FAK at Y397 creates a high-affinity binding site for the SH2 domain of Src family kinases (SFKs). nih.govnih.gov The subsequent binding of Src to FAK results in the formation of a dual-kinase complex. nih.gov In this complex, Src phosphorylates FAK at other tyrosine residues, which further enhances FAK's catalytic activity and creates additional docking sites for other signaling proteins. nih.govnih.gov Simultaneously, FAK can phosphorylate Src, leading to the full activation of both kinases. nih.gov This activated FAK-Src complex is a critical signaling nexus that phosphorylates various downstream adaptor proteins, such as paxillin (B1203293) and p130Cas, thereby propagating signals that influence cell motility, proliferation, and survival. nih.govnih.govnih.govsemanticscholar.org

Modulation of Ras-Extracellular Signal-Regulated Kinase (ERK) Pathways

The signaling cascade initiated by integrin-peptide binding extends to the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, a key regulator of gene expression and cell proliferation. nih.govupenn.edu The activated FAK-Src complex plays a pivotal role in linking integrin engagement to this pathway. nih.gov One established mechanism involves the phosphorylation of FAK, which creates a binding site for the adaptor protein Grb2. nih.govembopress.org Grb2, in complex with the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS), is then recruited to the focal adhesion. upenn.eduembopress.org SOS subsequently activates the small GTPase Ras, which in turn initiates the sequential phosphorylation and activation of Raf, MEK, and finally, the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). upenn.eduembopress.org

Upon activation, phosphorylated ERK translocates to the nucleus, where it phosphorylates transcription factors that control the expression of genes essential for cell cycle progression. upenn.edu The activation of ERK by integrin engagement is often sustained and associated with cell spreading, in contrast to the transient activation typically induced by soluble growth factors alone. molbiolcell.org This sustained signal is crucial for processes like anchorage-dependent cell growth. biologists.com It is noteworthy that integrins can also activate the ERK pathway through FAK-independent mechanisms, suggesting multiple parallel pathways can converge on this critical signaling cascade. upenn.eduembopress.org

Influence on Phosphoinositide 3-Kinase (PI3K)-Akt Signaling

Integrin binding peptide engagement also potently activates the Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway, which is fundamental for promoting cell survival and proliferation. nih.govyoutube.com A primary mechanism for this activation involves the FAK-Src complex. The autophosphorylated Y397 site on FAK, in addition to binding Src, can also serve as a docking site for the p85 regulatory subunit of PI3K. nih.gov This interaction brings PI3K to the plasma membrane and activates its catalytic subunit, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1 and Akt (also known as Protein Kinase B). researchgate.net

Once activated via phosphorylation, Akt modulates the function of numerous downstream targets to suppress apoptosis and promote cell cycle progression. nih.gov For example, activated Akt can phosphorylate and inactivate pro-apoptotic proteins and increase the expression of anti-apoptotic proteins like Bcl-2. nih.gov Interestingly, studies have shown that integrin-mediated activation of Akt can occur even in the absence of FAK or Src family kinases, indicating the existence of a parallel, FAK-independent pathway that links integrin ligation directly to PI3K activation. nih.gov This pathway is triggered by the membrane-proximal region of the integrin β1 subunit. nih.gov

Integrin Crosstalk with Other Cell Surface Receptors

Integrin signaling does not occur in isolation but is intricately linked with the signaling pathways of other cell surface receptors, most notably growth factor receptors (GFRs). ahajournals.orgnih.gov This "crosstalk" is a vital mechanism for coordinating cellular responses to complex environmental cues. ahajournals.orgovid.com The synergy between integrin and GFR signaling is essential for robust cell proliferation, migration, and invasion. ahajournals.orgnih.gov

Crosstalk can occur through several mechanisms. In some cases, integrins and GFRs can form direct physical complexes. For example, integrin αvβ5 has been shown to associate with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an interaction regulated by Src kinase activity. nih.govahajournals.org This association is critical for growth factor-induced signaling. ahajournals.org Alternatively, the two receptor systems can converge on common downstream signaling molecules. Both integrin-peptide binding and growth factor binding can activate FAK, Src, and the Ras-ERK and PI3K-Akt pathways. ahajournals.orgresearchgate.net The combined activation from both receptor types can lead to a sustained and amplified signal that is required for complex biological processes like angiogenesis. ahajournals.orgnih.gov Furthermore, the activation of one integrin can influence the activity of another integrin on the same cell, a phenomenon known as integrin-integrin crosstalk, which adds another layer of regulatory complexity. nih.govmdpi.com

Cellular Responses Mediated by Integrin Binding Peptide Trifluoroacetate

Integrin binding peptides, such as those formulated as a trifluoroacetate salt, are synthetic molecules designed to mimic the function of extracellular matrix (ECM) proteins. By binding to integrin receptors on the cell surface, these peptides can trigger a cascade of intracellular signals that influence fundamental cellular behaviors. These peptides are crucial tools in biomedical research for understanding and manipulating cell function. Integrins themselves are transmembrane heterodimeric receptors, composed of α and β subunits, that mediate cell adhesion to the ECM and are involved in signal transduction that governs cell adhesion, migration, proliferation, and differentiation. nih.govmdpi.comacs.org

Regulation of Cell Adhesion and Spreading

Integrin binding peptides play a pivotal role in mediating cell adhesion and spreading, processes fundamental to tissue organization and cell function. rsc.org These peptides, often containing the Arginine-Glycine-Aspartic acid (RGD) motif, serve as ligands for integrin receptors, which are transmembrane proteins that link the extracellular matrix (ECM) to the intracellular cytoskeleton. acs.orgresearchgate.net The binding of these peptides to integrins initiates the recruitment of various cytoplasmic proteins, such as talin, vinculin, and paxillin, to form focal adhesions. nih.govwikipedia.org These adhesion complexes connect to the actin cytoskeleton, providing a mechanical anchor for the cell and enabling it to spread out on a substrate. nih.govwikipedia.org

The interaction between the peptide and the integrin receptor is highly specific and can activate signaling pathways that control cell shape and adhesion strength. rsc.org For instance, surfaces functionalized with integrin-binding peptides have been shown to significantly improve the adhesion of various cell types, including endothelial cells and osteoblasts. mdpi.com The chemistry and length of the spacer molecule that links the binding peptide to a surface can also significantly influence cell adhesion kinetics and the formation of focal adhesions. nih.gov Studies have demonstrated that altering these parameters can lead to improved cell spreading rates. nih.gov The ability of these peptides to promote cell attachment is concentration-dependent; a sufficient coating concentration on a surface is necessary to provide enough integrin binding to establish stable adhesion. nih.gov This regulation of cell adhesion is critical for applications in tissue engineering and the development of biocompatible implant materials. mdpi.com

Key ProcessMediatorOutcomeRelevant Integrins
Initial Cell AttachmentIntegrin Binding Peptide (e.g., RGD motif)Binding to integrin receptors on the cell surface.αvβ3, α5β1, αvβ5 acs.orgnih.gov
Focal Adhesion FormationClustering of integrins and recruitment of cytoplasmic proteins (talin, vinculin). nih.govwikipedia.orgCreation of strong mechanical links between the ECM and cytoskeleton.Various
Cell SpreadingReorganization of the actin cytoskeleton. nih.govIncrease in cell surface area and flattening of the cell body.Various

Impact on Cell Migration and Motility

Cell migration is a complex process that relies on the dynamic regulation of cell adhesion. nih.gov Integrin binding peptides influence cell migration and motility by modulating the cycle of adhesion and de-adhesion required for cell movement. nih.gov The process involves the continuous formation of new adhesions at the leading edge of the cell and the release of adhesions at the trailing edge. researchgate.net Integrin endocytosis and recycling are pivotal to this turnover, allowing for the detachment of integrins from the ECM, which is a necessary step for migration. nih.govnih.gov

The effect of soluble integrin-binding peptides on cell motility can be biphasic. nih.gov For instance, studies with the integrin-binding competitor echistatin (B137904) showed that its effect on endothelial cell migration depends on the density of the ECM protein fibronectin. nih.gov The peptide could inhibit migration on low fibronectin densities while enhancing it on high densities, demonstrating that the peptide's influence is context-dependent. nih.gov This is because cell motility is optimally achieved at an intermediate level of cell adhesiveness; too strong or too weak an adhesion will impede effective movement. By competing with ECM proteins for integrin binding, these peptides can adjust the cell's adhesiveness to a level that either promotes or inhibits migration. nih.gov The ability of certain integrin-binding peptides to modulate cell migration has significant implications for processes like wound healing, immune response, and cancer metastasis. nih.govresearchgate.net

FactorMechanism of ActionEffect on MigrationSource Finding
Soluble Integrin Binding PeptideCompetes with ECM proteins for integrin binding, altering cell adhesiveness.Can be inhibitory or enhancing, depending on ECM density and peptide concentration.A study on rat microvessel endothelial cells showed a biphasic dependence of cell motility on fibronectin density, which was shifted by the presence of the soluble competitor echistatin. nih.gov
Integrin EndocytosisInternalization and recycling of integrin receptors allows for detachment from the ECM at the cell's trailing edge.Essential for sustained cell migration. Peptides can influence this turnover.Tight regulation of integrin turnover from the cell surface is pivotal for cell migration. nih.gov

Modulation of Cell Proliferation and Differentiation

The interaction between integrin binding peptides and cell surface integrins can activate intracellular signaling pathways that regulate cell proliferation and differentiation. nih.govmdpi.comresearchgate.net When these peptides bind to integrins, they can trigger signaling cascades, such as the ERK1/2 pathway, which are known to control cell growth and development. nih.govmdpi.com This makes integrin binding peptides valuable tools for directing cell fate in various biological applications. rsc.org

For example, surfaces functionalized with specific integrin-binding peptides have been shown to enhance the proliferation and differentiation of osteoblasts, which is crucial for bone tissue engineering. mdpi.com Similarly, studies using an integrin-binding array system identified specific peptides that greatly promoted the proliferation of brain microvascular endothelial cells in culture. nih.gov The binding of cells to ECM-derived peptides via integrins activates signaling that can determine morphological changes and guide the differentiation of stem cells into specific lineages. rsc.org By mimicking the natural cellular environment, materials coated with these peptides can support the optimal growth and development of various cell types, including those that are typically difficult to culture. nih.gov

Cellular ProcessEffect of Integrin Binding PeptideExample Application / FindingKey Signaling Pathway
ProliferationPromotes cell division and growth.Peptides binding to α5β1, αvβ5, and αvβ8 integrins were found to greatly promote the proliferation of brain microvascular endothelial cells. nih.govERK1/2 Cascade mdpi.com
DifferentiationDirects stem cells or progenitor cells towards a specific lineage.Peptide-functionalized surfaces can promote the differentiation of osteoblast-like cells, indicating potential for bone implants. mdpi.comIntegrin-mediated signaling pathways rsc.org

Mechanisms of Peptide Internalization via Integrin-Mediated Endocytosis

Integrin binding peptides can be internalized by cells through a process known as receptor-mediated endocytosis. nih.gov This process is initiated when the peptide binds to an integrin receptor on the cell surface, triggering the cell to engulf the peptide-receptor complex. nih.gov This internalization is not merely a mechanism for peptide uptake but is also intrinsically linked to the regulation of cell migration and signaling. nih.govresearchgate.net

There are several distinct pathways for integrin internalization, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and pathways that are independent of both clathrin and caveolin. nih.govresearchgate.netnih.gov The specific route taken can depend on the integrin heterodimer, cell type, and the nature of the ligand. researchgate.net For example, studies have shown that a tetrameric RGD peptide actively promotes the internalization of αvβ3 integrins, primarily through clathrin-mediated endocytosis. nih.gov In the presence of this peptide, the natural endocytosis rate of the integrin nearly doubled. nih.gov This enhanced internalization can be a crucial step for the intracellular delivery of therapeutic agents conjugated to the peptide. nih.gov Understanding these internalization mechanisms is vital for the design of targeted drug delivery systems that exploit integrin binding for cell-specific entry. researchgate.net

Endocytosis PathwayDescriptionAssociated MoleculesRelevance to Peptides
Clathrin-Mediated Endocytosis (CME)A major route for integrin internalization where the cell membrane invaginates to form a clathrin-coated pit, which then pinches off to become a vesicle. nih.govnih.govClathrin, Adaptor Protein 2 (AP2) nih.govBinding of multivalent RGD peptides can significantly increase integrin internalization via this pathway. nih.gov
Caveolae-Mediated EndocytosisInternalization occurs via small, flask-shaped invaginations of the plasma membrane called caveolae. nih.govresearchgate.netCaveolinAn alternative pathway for the uptake of integrin-peptide complexes. nih.gov
Clathrin- and Caveolin-Independent EndocytosisOther less characterized pathways that do not rely on clathrin or caveolin. researchgate.netVarious, e.g., GTPases mst.eduProvides additional routes for peptide internalization, contributing to the complexity of cellular uptake.

Structure Activity Relationships and Peptide Engineering

Impact of Amino Acid Substitutions and Sequence Modifications

The primary amino acid sequence of an integrin binding peptide is the fundamental determinant of its interaction with its target receptor. Subtle changes, from single amino acid substitutions to alterations in the flanking regions of the core binding motif, can have profound effects on both binding strength and specificity.

The tripeptide sequence Arg-Gly-Asp (RGD) is the minimal recognition motif for a subset of integrins, including αvβ3, αvβ5, and α5β1. nih.govnih.gov However, the RGD sequence alone often exhibits low binding affinity. nih.govacs.org The identity of the amino acids flanking this core motif is critical for modulating both the affinity and selectivity for different integrin heterodimers. nih.govqyaobio.com

Research has demonstrated that extending the RGD sequence can significantly enhance binding. For instance, the linear heptapeptide (B1575542) GRGDSP shows a markedly improved binding capacity to the αvβ3 integrin compared to the simple RGD tripeptide. qyaobio.com The residues immediately following the RGD motif are particularly influential for selectivity. For the αvβ5 integrin, which binds weakly to the RGD sequence alone, the presence of specific C-terminal residues is crucial. nih.govacs.org Studies identified that peptides with the sequence RGDX₁X₂, such as RGDVF (Arginyl-Glycyl-Aspartyl-Valyl-Phenylalanine) and RGDNY (Arginyl-Glycyl-Aspartyl-Asparaginyl-Tyrosine), are required for efficient αvβ5-mediated cell adhesion. acs.orgnih.gov

Further optimization efforts have led to the identification of even more potent sequences. nih.gov Systematic substitution studies revealed key structural requirements for the residues at the X₁ and X₂ positions for αvβ5 binding:

Position X₁ : Amino acids with smaller side chains, especially Valine (V), Serine (S), and Threonine (T), are optimal. nih.gov This suggests that the presence of a methyl or hydroxyl group on the β-carbon is important for the interaction with the integrin β5 subunit. nih.govacs.org

Position X₂ : Aromatic amino acids are favored at this position, indicating that π-stacking interactions may play a role in binding. acs.org

Position X₃ : Adding a third hydrophobic residue at the C-terminus (X₃) can further increase activity. acs.org

These detailed investigations led to the identification of CPPP-RGDTF (CPPP-Arginyl-Glycyl-Aspartyl-Threonyl-Phenylalanine) and CPPP-RGDTFI (CPPP-Arginyl-Glycyl-Aspartyl-Threonyl-Phenylalanyl-Isoleucine) as highly active peptides for αvβ5 integrin. acs.orgnih.gov

Peptide Sequence (Post-RGD)Relative αvβ5 Adhesion ActivityKey Finding
-VFHighInitial identified sequence for αvβ5 binding. acs.org
-NYHighAlternative identified sequence for αvβ5 binding. acs.org
-TFVery HighOptimization of X₁ (Threonine) and X₂ (Phenylalanine) enhances activity. nih.gov
-TFIVery HighAddition of a hydrophobic X₃ residue (Isoleucine) maintains high activity. nih.gov
-LF, -EF, -PF, -FF, -YF, -WFLowDemonstrates the need for a small side chain at the X₁ position. nih.gov

The three-dimensional arrangement of atoms, or stereochemistry, within a peptide is paramount for its biological function. The orientation of the side chains of the Arginine and Aspartic acid residues in the RGD motif is a critical factor governing integrin binding specificity. nih.gov The introduction of non-natural D-amino acids in place of their natural L-isomers is a powerful strategy to alter peptide conformation and stability.

This stereochemical modification can lead to dramatic shifts in integrin selectivity. For example, one study found that replacing L-Serine with D-Serine in a peptide sequence drastically reduced its interaction with the vitronectin receptor (an αvβ3 ligand) while having minimal impact on its binding to the fibronectin receptor (an α5β1 ligand). acs.org This highlights the ability of a single stereochemical change to fine-tune receptor preference. Similarly, SAR studies on the cyclic peptide cGRGDdvc (LXW7) determined that the presence of a D-Aspartic acid residue was essential for its binding activity to αvβ3 integrin. nih.gov

Peptide ModificationImpact on Integrin InteractionReference
Substitution of L-Serine with D-SerineDrastically reduced influence on vitronectin interaction; little difference for fibronectin interaction. acs.org
Substitution of Serine with L-AsparagineIncreased preference for fibronectin receptor; decreased for vitronectin receptor. acs.org
Substitution of Serine with L-ThreonineIncreased preference for the vitronectin receptor. acs.org

Influence of Peptide Conformation and Rigidity

A common strategy to constrain a peptide's conformation is cyclization. Compared to their linear counterparts, cyclic RGD peptides generally demonstrate superior properties:

Higher Affinity and Stability : Linear peptides are highly flexible and susceptible to degradation by proteases in biological environments. qyaobio.comnih.gov Cyclization creates a more rigid structure that is often more stable and can fit more precisely into the integrin's binding pocket, leading to higher binding affinity. nih.govnih.gov This rigidity reduces the entropic cost of binding, contributing to a more favorable interaction. nih.gov

Enhanced Selectivity : The constrained conformation of a cyclic peptide can be tailored to fit a specific integrin subtype. For instance, linear peptides like GRGDSP are selective for α5β1 integrin, whereas the cyclic peptide Cilengitide (cyclo(RGDf(NMe)V)) preferentially binds to αvβ3 and αvβ5 integrins. acs.orgnih.gov

Favorable Binding Energetics : Molecular dynamics simulations have revealed that cyclic RGD peptides form more stable configurations when bound to integrin αvβ3. nih.govnih.gov The interaction energy, particularly involving the essential magnesium ion (Mg²⁺) at the integrin's Metal Ion-Dependent Adhesion Site (MIDAS), is significantly stronger with cyclic peptides compared to linear ones. nih.govresearchgate.net

PropertyLinear RGD PeptidesCyclic RGD Peptides
ConformationHighly flexible, multiple conformations. researchgate.netConformationally constrained, rigid structure. nih.gov
Binding AffinityGenerally lower. nih.govGenerally higher due to pre-organization for binding. nih.gov
StabilitySusceptible to proteolytic degradation. nih.govMore stable and resistant to proteases. nih.gov
SelectivityCan be selective (e.g., GRGDSP for α5β1). nih.govCan be engineered for high selectivity (e.g., Cilengitide for αvβ3/αvβ5). nih.gov
Binding DynamicsMore easily dissociates from the binding site. nih.govForms a more stable complex with the integrin. nih.govresearchgate.net

To achieve even greater stability and defined conformations, the RGD motif can be incorporated into larger, structurally robust molecular scaffolds.

Knottins : Knottins, also known as inhibitor cystine knots (ICKs), are small proteins (30-50 amino acids) defined by a unique interwoven structure of three disulfide bonds. nih.govoup.com This "cystine-knot" framework confers exceptional thermal and proteolytic stability. nih.govresearchgate.net The loops connecting the cysteine residues are highly tolerant to sequence modifications, making them ideal scaffolds for presenting functional motifs like RGD. nih.govgoogle.com Engineered knottins have been developed that bind to integrins with low nanomolar affinity and high specificity. nih.govsnmjournals.org For example, the engineered knottin EETI-2.5F was evolved to target αvβ3, αvβ5, and α5β1 integrins. nih.gov This approach has been used to create knottin-drug conjugates for targeted delivery. nih.govnih.gov

β-Amino Acid Incorporation : Another strategy to control peptide conformation and improve stability is the incorporation of β-amino acids to create α/β-hybrid peptides. nih.gov Unlike natural α-amino acids, β-amino acids have an additional carbon atom between the carboxyl and amino groups. Their inclusion can induce stable, predictable secondary structures and increase resistance to enzymatic degradation. acs.org This peptidomimetic approach allows for the design of novel structures with modulated conformational dynamics, leading to optimized integrin binding. nih.govacs.org For instance, the α/β-hybrid peptide DS70 was designed as a potent and selective ligand for the α4β1 integrin. nih.gov

Strategies for Enhancing Integrin Binding Affinity and Selectivity

The development of integrin binding peptides with superior performance relies on a combination of rational design and screening strategies. The overarching goal is to create ligands that bind tightly and specifically to a single integrin target, minimizing off-target effects. Key strategies include:

Sequence Optimization : As discussed, systematically modifying the amino acids that flank the core RGD motif is a primary method for tuning both affinity and selectivity for specific integrins like αvβ5 and αvβ3. acs.orgnih.gov

Conformational Constraint : Cyclization is a proven method to rigidify the peptide backbone, which enhances stability and pre-organizes the key RGD residues into an optimal binding conformation, thereby increasing affinity. nih.govnih.gov By manipulating the ring size and composition of cyclic RGD peptides, researchers have achieved over a 10,000-fold increase in affinity for the αIIbβ3 integrin. nih.gov

Scaffolding : Grafting the RGD sequence onto exceptionally stable and rigid protein scaffolds, such as knottins, can produce ligands with antibody-like affinities and high specificity. nih.govgoogle.com

Peptidomimetics and Stereochemical Control : The strategic use of D-amino acids, β-amino acids, and other non-natural building blocks allows for the creation of peptidomimetics with improved conformational stability, proteolytic resistance, and fine-tuned selectivity profiles. acs.orgnih.gov

Through the careful application of these engineering principles, researchers continue to develop increasingly potent and selective integrin-binding peptides for a wide array of scientific applications.

Modulating Peptide Stability and Research Utility

The utility of integrin-binding peptides in research settings, particularly in cell culture, is often limited by their susceptibility to degradation by proteases present in the media. Enhancing the proteolytic stability of these peptides is crucial for ensuring their consistent bioactivity over the course of an experiment.

Peptides in solution, especially those with free N-terminal amines and C-terminal carboxylic acids, are prone to rapid degradation by proteases secreted by cells in culture. nih.gov Research has shown that peptides with N-terminal amines can be almost entirely degraded within 48 hours in the presence of various cell types, including mesenchymal stem cells and endothelial cells. nih.gov

Simple chemical modifications to the peptide termini can significantly reduce or eliminate this non-specific degradation, thereby enhancing the peptide's stability and ensuring its intended biological effect is maintained. nih.govacs.org These strategies are critical for obtaining reliable and reproducible results in cell-based assays.

Key strategies for enhancing stability include:

N-terminal Acetylation: Capping the N-terminal amine with an acetyl group removes the positive charge and blocks the action of aminopeptidases. This simple modification has been shown to dramatically slow peptide degradation. nih.gov

C-terminal Amidation: Converting the C-terminal carboxylic acid to an amide group neutralizes the negative charge and confers resistance to carboxypeptidases. nih.gov

A study systematically testing various terminal modifications on peptide stability in cell culture found that combining N-terminal acetylation with C-terminal amidation was a particularly effective strategy to prevent degradation. nih.gov During the synthesis of these peptides, trifluoroacetic acid (TFA) is commonly used in the final cleavage step to remove the peptide from the solid-phase resin and deprotect the amino acid side chains. nih.gov

Effect of Terminal Modifications on Peptide Stability in Cell Culture
N-TerminusC-TerminusRelative StabilityRationale
Free Amine (-NH2)Carboxylic Acid (-COOH)LowSusceptible to degradation by aminopeptidases and carboxypeptidases. nih.gov
Acetylated (-Ac)Carboxylic Acid (-COOH)IncreasedBlocks N-terminal degradation by aminopeptidases. nih.gov
Free Amine (-NH2)Amide (-CONH2)IncreasedBlocks C-terminal degradation by carboxypeptidases. nih.gov
Acetylated (-Ac)Amide (-CONH2)HighProtects both ends of the peptide from proteolytic attack. nih.gov

Advanced Methodologies for Studying Integrin Peptide Interactions

Quantitative Binding Assays

Quantitative binding assays are fundamental in determining the specific affinity and kinetics of a peptide for its target integrin receptor. These in vitro methods isolate the molecular interaction, providing a precise measure of the binding parameters.

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure real-time biomolecular interactions. In the context of integrin-peptide studies, the purified integrin receptor is typically immobilized on the surface of a sensor chip. A solution containing the integrin binding peptide is then flowed over the surface. The binding of the peptide to the immobilized integrin causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

This allows for the real-time monitoring of both the association and dissociation phases of the interaction. From the resulting sensorgram, the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be calculated. The equilibrium dissociation constant (K₋), a measure of binding affinity, is then determined by the ratio of these rates (kₔ/kₐ). SPR is a powerful tool for characterizing the binding kinetics of peptides and can be used to screen and rank different peptide analogues based on their affinity for specific integrin subtypes.

Table 1: Representative Kinetic and Affinity Data from SPR Analysis of an RGD Peptide

Parameter Value Description
Association Rate (kₐ) 1.5 x 10⁵ M⁻¹s⁻¹ The rate at which the peptide binds to the integrin.
Dissociation Rate (kₔ) 3.0 x 10⁻³ s⁻¹ The rate at which the peptide-integrin complex decays.

This table presents hypothetical yet representative data for a typical RGD peptide-integrin interaction as measured by SPR.

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure molecular binding events. nih.gov The principle relies on the difference in the rotational speed of a small fluorescently-labeled molecule compared to the much larger complex it forms upon binding to a protein. nih.govresearchgate.net For integrin-peptide studies, a fluorescently-tagged version of an integrin-binding peptide (the probe) is used. nih.govacs.org When the small fluorescent probe is unbound in solution and excited with plane-polarized light, it rotates rapidly, and the emitted light is largely depolarized. acs.org Upon binding to the much larger integrin protein, the rotation of the probe is significantly slowed, resulting in a higher degree of polarization in the emitted light. nih.govacs.org

This change in polarization is directly proportional to the fraction of bound probe. FP assays are particularly useful for high-throughput screening of unlabeled compounds. nih.gov In a competitive FP assay, the ability of a non-fluorescent test compound, like Integrin Binding Peptide Trifluoroacetate (B77799), to displace the fluorescent probe from the integrin is measured. A decrease in the FP signal indicates that the test compound is competing for the binding site. rsc.org By titrating the concentration of the competitor, its inhibitory concentration (IC₅₀) can be determined. nih.gov

Table 2: Competitive FP Assay Data for an Integrin Binding Peptide

Competitor Peptide Conc. (nM) Fluorescence Polarization (mP) % Inhibition
0 110 0%
1 105 12.5%
10 92 45.0%
100 71 97.5%

Data based on findings for cRGD-NBD probe competition with c(RGDfV). rsc.org The decrease in polarization indicates displacement of the fluorescent probe.

Competitive Enzyme-Linked Immunosorbent Assays (ELISA) are a versatile and widely used method for quantifying binding interactions. researchgate.net In a typical setup for integrin-peptide binding, purified integrin receptors are immobilized onto the wells of a microtiter plate. acs.orgacs.org A known concentration of a labeled peptide (e.g., biotinylated or conjugated to an enzyme like HRP) is then added to the wells along with varying concentrations of the unlabeled test peptide. acs.org

The unlabeled peptide competes with the labeled peptide for binding to the immobilized integrin. researchgate.net After an incubation period, the wells are washed to remove unbound molecules. The amount of labeled peptide that remains bound is then quantified by detecting its label (e.g., using streptavidin-HRP and a colorimetric substrate for a biotinylated peptide). acs.org A lower signal indicates a higher binding affinity of the test peptide. This method allows for the determination of the IC₅₀ value, which reflects the concentration of the test peptide required to inhibit 50% of the labeled peptide's binding. acs.orgacs.org

Table 3: IC₅₀ Values from Competitive ELISA for Different Peptides Targeting Integrin αvβ3

Peptide IC₅₀ (μM) Integrin Target
Knottin-RGD 0.15 αvβ3
cyclo[RGDfK] 0.20 αvβ3

Data adapted from studies using a high-affinity biotinylated knottin-RGD peptide as the reporter ligand. acs.orgacs.org

Flow cytometry offers a powerful platform for studying the binding of peptides to integrins in their native cellular environment. nih.gov This technique measures the fluorescence of individual cells as they pass through a laser beam. nih.gov To assess peptide binding, cells that naturally express the target integrin (e.g., U87MG glioblastoma cells expressing αvβ3) are incubated with a fluorescently labeled version of the integrin-binding peptide. researchgate.net

The cells are then analyzed by the flow cytometer, and the mean fluorescence intensity (MFI) of the cell population is measured, which correlates with the amount of peptide bound to the cell surface. nih.gov To determine binding specificity and affinity, competition experiments are performed where cells are co-incubated with the fluorescent probe and increasing concentrations of an unlabeled competitor peptide. researchgate.net A reduction in the MFI indicates specific binding of the competitor to the integrin receptor. researchgate.net

Table 4: Flow Cytometry Analysis of Fluorescent Peptide Binding to U87MG Cells

Condition Mean Fluorescence Intensity (MFI) Description
Unstained Cells (Control) 5 Background fluorescence.
Fluorescent Peptide (5 µg/mL) 250 Direct binding of the fluorescent peptide to cells.

This table represents typical data from a flow cytometry experiment, showing specific, competitive binding to integrin-expressing cells. researchgate.net

Cell Adhesion and Functional Assays

Beyond quantifying direct molecular binding, it is essential to assess the functional consequences of a peptide's interaction with integrins. Cell adhesion and spreading assays provide critical insights into how these peptides influence cell behavior.

In vitro cell adhesion assays are designed to measure the ability of cells to attach to a substrate, a process primarily mediated by integrins. biologists.com These assays can be configured in several ways to test the effects of an integrin-binding peptide. For instance, to test for adhesion inhibition, microplate wells are coated with an extracellular matrix (ECM) protein like fibronectin or vitronectin, to which cells normally adhere via their integrin receptors. mdpi.com Cells are then pre-incubated with the soluble integrin-binding peptide before being seeded into the wells. The peptide competes with the ECM-coated surface for binding to the cells' integrins. After a set time, non-adherent cells are washed away, and the remaining adherent cells are stained and quantified, often by measuring the optical density. acs.org

Alternatively, to test the peptide's ability to directly promote adhesion, the peptide itself is immobilized on the plate surface. acs.orgnih.gov The ability of cells to adhere to the peptide-coated surface provides a direct measure of its function as an integrin ligand. Cell spreading, a subsequent step to initial adhesion, can also be visualized and quantified using microscopy, providing further information on the activation of downstream signaling pathways. nih.gov Studies have identified specific integrin-binding peptides, such as those for α5β1, αvβ5, and αvβ8, that are highly effective at promoting the adhesion and growth of certain cell types like brain microvascular endothelial cells. nih.gov

Table 5: Inhibition of Cell Adhesion to Fibronectin by a Competitive RGD Peptide

Peptide Concentration (µM) Cell Adhesion (% of Control) % Inhibition
0 (Control) 100% 0%
1 85% 15%
10 52% 48%

This table illustrates how a soluble integrin-binding peptide can inhibit cell adhesion to an ECM-coated surface in a dose-dependent manner.

Cell Migration and Invasion Assays (e.g., Boyden Chamber, Wound Healing)

The migratory and invasive potential of cells is critically regulated by integrin-mediated interactions with the extracellular matrix (ECM). Assays that quantify these processes are therefore essential for evaluating the efficacy of integrin-binding peptides.

Boyden Chamber Assay: This assay, also known as a transwell migration assay, is a widely used method to assess cell migration. Cells are seeded in the upper chamber of a porous membrane, and a chemoattractant, which can be an integrin ligand, is placed in the lower chamber. The ability of an integrin-binding peptide to inhibit or promote the migration of cells through the pores to the lower chamber provides a quantitative measure of its effect on cell motility.

Wound Healing Assay: Also referred to as a scratch assay, this method provides insights into collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time. The presence of integrin-binding peptides can modulate this process, and their effects can be quantified by measuring the change in the wound area. For instance, studies have shown that peptides targeting specific integrins can inhibit the migration of endothelial cells, a key process in angiogenesis. nih.gov

These assays are fundamental in demonstrating how integrin-binding peptides can influence cellular functions that are dependent on adhesion and motility. rupress.org The inhibition of focal adhesion kinase (FAK) phosphorylation upon peptide binding to integrins is a key mechanism that underlies the observed reduction in cell migration. nih.gov

Angiogenesis Assays (e.g., Tube Formation, Sprouting)

Angiogenesis, the formation of new blood vessels, is a complex process heavily reliant on integrin signaling. Integrin-binding peptides are valuable tools for dissecting the roles of specific integrins in this process.

Tube Formation Assay: This in vitro assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract. When cultured on a gel matrix, endothelial cells will organize into a network of tubes. The addition of integrin-binding peptides can either enhance or inhibit this process, providing a measure of their pro- or anti-angiogenic potential. For example, peptides that block certain integrin-ligand interactions have been shown to inhibit tube formation in a density-dependent manner. nih.gov

Sprouting Assay: This assay provides a more three-dimensional model of angiogenesis. Spheroids of endothelial cells are embedded in a collagen gel, and the formation of sprouts extending from the spheroid is quantified. The influence of integrin-binding peptides on the number and length of these sprouts can be evaluated to determine their impact on angiogenic sprouting. nih.gov Studies have demonstrated that specific integrin-binding peptides, in conjunction with growth factors like VEGF, can synergistically promote the formation of interconnected and lumenized vascular-like networks in 3D cultures. nih.gov

These assays are critical for understanding how integrin-binding peptides can modulate the intricate cellular behaviors that drive the formation of new blood vessels. nih.govnih.gov

Structural Elucidation Techniques for Peptide-Integrin Complexes (Non-basic compound ID)

Determining the three-dimensional structure of peptide-integrin complexes is paramount for understanding the molecular basis of their interaction and for the rational design of therapeutic agents.

X-ray Crystallography and NMR Spectroscopy (if applicable to research on interaction)

X-ray Crystallography: This powerful technique provides high-resolution atomic-level information about the structure of molecules. By crystallizing a peptide-integrin complex and analyzing the diffraction pattern of X-rays passed through the crystal, a detailed 3D model of the interaction can be generated. nih.gov This allows for the precise identification of the amino acid residues involved in the binding interface and the conformational changes that occur upon complex formation. wikipedia.org While obtaining suitable crystals of membrane proteins like integrins can be challenging, successful crystallographic studies have provided invaluable insights into how RGD and other peptides bind to the integrin headpiece. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution. rsc.org For peptide-integrin interactions, NMR can be used to determine the solution structure of the bound peptide and to identify the specific atoms involved in the interaction through techniques like saturation transfer difference (STD) and transferred nuclear Overhauser effect spectroscopy (tr-NOESY). nih.govnih.gov This method is particularly useful for studying dynamic interactions and can provide information that is complementary to the static picture provided by X-ray crystallography. nih.gov

Computational Modeling and Simulation for Interaction Mechanisms

Computational approaches are increasingly used to complement experimental data and to provide a dynamic view of peptide-integrin interactions.

Molecular Docking: This computational technique predicts the preferred orientation of a peptide when it binds to an integrin receptor. By sampling a large number of possible binding poses and scoring them based on their energetic favorability, docking can provide initial models of the complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed, time-resolved view of the molecular motions and interactions within a peptide-integrin complex. nih.govnih.govplos.org By simulating the movements of atoms over time, MD can reveal the dynamic nature of the binding process, identify key interactions that stabilize the complex, and explore the conformational changes that occur upon binding. nih.govresearchgate.netresearchgate.net These simulations have been instrumental in understanding how force and ligand binding affect the conformational states of integrins. nih.govplos.org

Techniques for Observing Peptide Localization and Cellular Fate

Understanding where integrin-binding peptides localize within a cell and how they are processed is crucial for interpreting their biological effects.

Fluorescence Microscopy for Endocytosis and Intracellular Trafficking

Fluorescence microscopy is a cornerstone technique for visualizing the localization and movement of molecules within living cells.

By labeling integrin-binding peptides with fluorescent dyes, their journey from the cell surface to intracellular compartments can be tracked in real-time. nih.govresearchgate.net This allows for the study of endocytosis, the process by which cells internalize molecules from their surface, and subsequent intracellular trafficking pathways. nih.govnih.govnih.gov

Different microscopy techniques offer varying levels of resolution and are suited for different aspects of this process:

Confocal Microscopy: Provides optical sectioning to create sharp, detailed images of fluorescently labeled peptides within different cellular compartments.

Total Internal Reflection Fluorescence (TIRF) Microscopy: Is ideal for visualizing events at the cell surface, such as the initial binding of peptides to integrins and their subsequent clustering and endocytosis, with high signal-to-noise ratio. nih.gov

These imaging techniques have revealed that integrins and their bound ligands can be internalized through various endocytic pathways and trafficked to different intracellular destinations, including early endosomes, recycling endosomes, and late endosomes/lysosomes. nih.govnih.gov The specific trafficking route can influence the signaling output and the ultimate fate of the peptide-integrin complex. rupress.orgresearchgate.net

Data Tables

Table 1: Summary of Assays for Studying Integrin-Peptide Interactions

Assay Type Specific Assay Primary Endpoint Measured Relevance to Integrin-Peptide Studies
Cell MigrationBoyden ChamberNumber of cells migrating through a porous membraneQuantifies the effect of peptides on chemotactic cell movement.
Cell MigrationWound HealingRate of closure of a gap in a cell monolayerAssesses the impact of peptides on collective cell migration.
AngiogenesisTube FormationFormation of capillary-like structures by endothelial cellsEvaluates the pro- or anti-angiogenic potential of peptides.
AngiogenesisSprouting AssayOutgrowth of sprouts from endothelial cell spheroidsModels the initial stages of new blood vessel formation.

Table 2: Key Techniques for Structural and Localization Studies

Technique Information Provided Application in Integrin-Peptide Research
X-ray CrystallographyHigh-resolution 3D structure of the peptide-integrin complexElucidates the precise atomic interactions at the binding interface.
NMR SpectroscopySolution structure and dynamics of the peptide and its interaction siteIdentifies key residues involved in binding and characterizes conformational changes in solution.
Computational ModelingPredicted binding modes and dynamic behavior of the complexProvides insights into the mechanism of interaction and complements experimental data.
Fluorescence MicroscopyLocalization and trafficking of fluorescently labeled peptides within cellsVisualizes endocytosis and the intracellular fate of peptide-integrin complexes.

Radiotracer-Based Binding and Cellular Uptake Studies (in research models, not clinical)

Radiotracer-based methodologies are fundamental in the preclinical evaluation of integrin-binding peptides, providing quantitative insights into their interaction with target receptors and their behavior in biological systems. These studies, conducted in non-clinical research models, utilize peptides labeled with radionuclides to enable sensitive detection and measurement of binding affinity, cellular internalization, and biodistribution. Common radionuclides employed for this purpose include positron emitters for Positron Emission Tomography (PET) like Gallium-68 (⁶⁸Ga), Fluorine-18 (¹⁸F), and Copper-64 (⁶⁴Cu), as well as gamma emitters like Indium-111 (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT). mdpi.commdpi.com

Competitive Binding Assays

Binding affinity is a critical parameter for an integrin-targeting peptide, and it is commonly determined through in vitro competitive binding assays. researchgate.net In these experiments, a cell line known to express the target integrin, such as the αvβ3-positive U87MG human glioblastoma cell line, is incubated with a known radioligand that binds to the integrin (e.g., ¹²⁵I-echistatin). nih.govaacrjournals.org The integrin-binding peptide of interest is added in increasing concentrations to compete with the radioligand for binding to the receptors. The concentration of the peptide that inhibits 50% of the specific binding of the radioligand is determined as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity for the receptor. nih.gov

Research has shown that modifications to the peptide structure, such as multimerization (creating dimers or tetramers), can significantly enhance binding avidity. mdpi.comnih.gov For instance, studies comparing monomeric and multimeric forms of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides consistently demonstrate the superior binding of multimers. The tetrameric c(RGD) peptide [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ showed a higher integrin-binding avidity (IC50 = 16.6 ± 1.3 nM) compared to its dimeric counterpart (IC50 = 48.4 ± 2.8 nM). mdpi.com Similarly, the dimeric peptide [¹⁸F]FB-E[c(RGDyK)]₂ exhibited a higher affinity (IC50 = 2.3 ± 0.7 nM) than the monomeric version (IC50 = 3.5 ± 0.3 nM). mdpi.com

CompoundCell Line ModelIC50 (nM)Reference
[¹⁸F]FB-E[c(RGDyK)]₂ (Dimer)Human Brain Capillary Endothelial Cells (HBCECs)2.3 ± 0.7 mdpi.com
[¹⁸F]FB-c(RGDyK) (Monomer)Human Brain Capillary Endothelial Cells (HBCECs)3.5 ± 0.3 mdpi.com
[⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ (Tetramer)U87MG16.6 ± 1.3 mdpi.com
[⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ (Dimer)U87MG48.4 ± 2.8 mdpi.com
DOTA-FAPI-RGDU87MG2.1 ± 0.4 nih.gov
FPRGD2U87MG40.6 ± 4.6 nih.gov
PRGD2U87MG70.1 ± 3.5 nih.gov
¹¹¹In-DOTA-EB-cRGDfKU87MG71.7 nih.gov
FPTA-RGD2U87MG144 ± 6.5 acs.org

Cellular Uptake and Biodistribution Studies

Cellular uptake studies are performed to quantify the internalization of the radiolabeled peptide into target cells. In vitro, this involves incubating the radiotracer with cultured cancer cells and measuring the cell-associated radioactivity over time. These studies can differentiate between membrane-bound and internalized peptides, providing insights into receptor-mediated endocytosis. nih.gov For example, in a study using A549 lung cancer cells, approximately 16.5% of [⁶⁸Ga]Ga-DOTA-E(cRGDfK)₂ was internalized after 2 hours of incubation, while 83.5% remained bound to the cell surface. nih.gov

In vivo biodistribution studies are conducted in animal models, typically mice bearing xenograft tumors that overexpress the target integrin. aacrjournals.org Following intravenous injection of the radiolabeled peptide, the amount of radioactivity accumulated in the tumor and various organs is measured at different time points. mdpi.com This data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g). High tumor uptake combined with low accumulation in non-target organs and rapid clearance from the blood is desirable for a potential imaging agent. mdpi.comnih.gov

Multimeric RGD peptides have demonstrated significantly higher tumor uptake compared to their monomeric counterparts in these models. mdpi.com A biodistribution study of a ⁶⁴Cu-labeled tetrameric RGD peptide in mice with U87MG tumor xenografts showed a high and specific tumor uptake of 9.93 ± 1.05 %ID/g at 30 minutes post-injection. mdpi.com Another study found that the tumor uptake for a dimeric structure was significantly higher (2.48 ± 0.15 %ID/g at 60 minutes) compared to its monomeric form (1.56 ± 0.15 %ID/g at 60 minutes) in mice with human melanoma xenografts. mdpi.com To confirm that the observed tumor uptake is specific to the integrin receptor, blocking studies are often performed, where an excess of non-radiolabeled ("cold") peptide is co-injected with the radiotracer, which leads to a significant reduction in tumor accumulation. nih.gov

RadiotracerResearch ModelTumor Uptake (%ID/g)Time Point Post-InjectionReference
[⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ (Tetramer)U87MG Xenograft9.93 ± 1.0530 min mdpi.com
¹¹¹In-DOTA-E-[c(RGDfK)]₂ (Dimer)Ovarian Carcinoma Xenograft~7.52 h aacrjournals.org
[⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ (Dimer)MDA-MB-435 Xenograft3-460 min mdpi.com
[¹⁸F]FBOA-Dpr-HEG-c(RGDfE) (Dimer)M21 Melanoma Xenograft2.48 ± 0.1560 min mdpi.com
Compound 6 (Dimer)U87MG Xenograft2.3 ± 0.9120 min mdpi.com
[¹⁸F]FBOA-Dpr-HEG-c(RGDfE) (Monomer)M21 Melanoma Xenograft1.56 ± 0.1560 min mdpi.com
Compound 5 (Monomer)U87MG Xenograft1.3 ± 0.8120 min mdpi.com

Applications of Integrin Binding Peptide Trifluoroacetate in in Vitro and Ex Vivo Research Models

Functionalization of Biomaterials and Scaffolds for Tissue Engineering Research

In tissue engineering, the goal is to create scaffolds that not only provide structural support but also guide cells to form functional tissue. Functionalizing these scaffolds with Integrin Binding Peptide Trifluoroacetate (B77799) allows for the precise control of cell-material interactions, which is crucial for tissue regeneration. nih.govcellgs.com

The primary and most widely studied application of the RGD peptide is to promote the attachment of numerous cell types to a wide variety of materials. nih.gov Integrins, a family of cell surface receptors, recognize and bind to the RGD sequence, initiating a cascade of intracellular signals that mediate cell adhesion, spreading, and cytoskeletal organization. mdpi.comnih.gov This enhanced adhesion provides a crucial anchor for cells, which in turn often supports their subsequent survival and proliferation. frontiersin.orgoup.com

Research has demonstrated the efficacy of this approach across various biomaterials:

Polymeric Scaffolds: Microporous poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL) scaffolds functionalized with RGD peptides show significantly increased adhesion rates for endothelial cells and vascular smooth muscle cells. nih.govoup.com This is critical for engineering vascular grafts and other cardiovascular tissues.

Hydrogels: Alginate and polyethylene glycol (PEG)-based hydrogels, which are inherently cell-repellent, become highly cell-adhesive when modified with RGD peptides. This modification has been shown to prevent cell apoptosis and accelerate tissue regeneration in cardiac models. nih.gov

Metallic Implants: Coating titanium surfaces with RGD peptides enhances the adhesion, coverage, and proliferation of endothelial cells, a key step in promoting the integration of implants with host tissue (osseointegration). cellgs.comecmjournal.org

Table 1: Research Findings on RGD-Mediated Cell Adhesion and Proliferation

Biomaterial Substrate Cell Type Key Findings
Poly(lactic-co-glycolic acid) (PLGA) Nanofibers Vascular Smooth Muscle Cells (VSMCs) RGD co-functionalization synergistically promoted initial cell attachment and proliferation, leading to enhanced cell spreading. oup.com
Titanium Endothelial Cells (ECs) Cyclic RGD (c-RGD) coated surfaces showed significantly higher cell coverage and proliferation after 3 days compared to untreated titanium. ecmjournal.org
Alginate Scaffolds Neonatal Rat Cardiac Cells Immobilized RGD improved cell adhesion, prevented apoptosis, and accelerated cardiac tissue regeneration. nih.gov
Glycerol Methacrylate Hydrogels Human Dermal Fibroblasts Significant improvements in cell adhesion and viability were observed on hydrogels with nominal RGD concentrations of 1 µmol/g or greater. whiterose.ac.uk

Cell migration is fundamental to tissue development, wound healing, and the integration of engineered tissues. In three-dimensional (3D) culture systems, which more closely mimic the in vivo environment, RGD peptides provide the necessary traction points for cells to move and organize. frontiersin.org Cell-matrix adhesions, or focal adhesions, are essential for cells to relocate and respond to mechanical cues from their environment. frontiersin.org

By incorporating RGD peptides into 3D hydrogels, researchers can create microenvironments that actively support cell motility:

Cancer Cell Invasion Models: Synthetic hydrogels functionalized with RGD have been used to study cancer cell migration. For instance, human glioblastoma and rat glioma cells show stimulated migration on RGD-containing hydrogels, providing a model to investigate tumor invasiveness. frontiersin.org

Vascular Network Formation: When endothelial cells are cultured in 3D hydrogels functionalized with specific integrin-binding peptides, they form robust, interconnected, and lumenized vascular-like networks. This is a critical step towards engineering pre-vascularized tissues for transplantation. nih.gov

Scaffold-Free Spheroids: The addition of soluble RGD peptide to the culture medium of human umbilical vein endothelial cell (HUVEC) spheroids has been shown to support cell-to-cell interactions and promote vasculogenesis even in the absence of a solid scaffold. nih.gov

Table 2: Examples of RGD in Promoting Cell Migration and Integration in 3D Models

3D Culture System Cell Type Observed Effect
Polyethylene glycol (PEG)-based Hydrogel Human Glioblastoma Cells RGD functionalization significantly stimulated cell migration compared to the non-functionalized hydrogel. frontiersin.org
Polyethylene glycol (PEG)-based Hydrogel Rat Primary Brain Microvascular Endothelial Cells Immobilized peptides binding to α5β1 integrin led to robust formation of interconnected vascular-like networks. nih.gov
Hyaluronan-based Hydrogel Human Fetal Primary Astrocytes RGD conjugation enhanced the interaction and spreading of astrocytes within the 3D gel matrix. tandfonline.com

The interaction between RGD peptides and cell surface integrins does more than just anchor cells; it initiates signaling pathways that can profoundly influence cell fate and direct stem cell differentiation. mdpi.comrsc.org The physical presentation of the RGD ligand—its density, spatial arrangement, and clustering—can be precisely controlled to guide stem cells toward specific lineages. nih.govnih.gov

Key research findings include:

Nanospacing Effects: The nanoscale spacing of RGD peptides on a surface has a significant impact on mesenchymal stem cell (MSC) differentiation. For example, specific nanospacings have been shown to preferentially promote either osteogenic (bone) or adipogenic (fat) lineage commitment, independent of simple cell adhesion effects. nih.gov

Co-presentation with other Peptides: Combining RGD with other bioactive peptides can create synergistic effects. The co-presentation of RGD and peptides derived from bone morphogenetic protein-2 (BMP-2) on a substrate can stimulate the osteogenic differentiation of marrow stromal cells. scilit.comnih.gov

3D Culture Differentiation: In 3D culture systems, RGD peptides have been shown to be essential for complex differentiation processes. For example, in a 3D ovarian tissue culture model, RGD was found to stimulate theca cell differentiation from ovarian interstitial cells, which is a critical step for promoting antral follicle growth. semanticscholar.org

Table 3: Influence of RGD Presentation on Stem Cell Differentiation

Substrate/System RGD Presentation Detail Stem Cell Type Directed Outcome
Non-fouling PEG Hydrogel Nanopatterned RGD with varied nanospacings (e.g., 37 nm vs. 87 nm) Mesenchymal Stem Cells (MSCs) RGD nanospacing was found to inherently regulate the lineage commitment between osteogenic and adipogenic fates. nih.gov
Titanium Surface Co-presentation of RGD and a fibronectin-derived peptide (PHSRN) Human Mesenchymal Stem Cells (hMSCs) The specific chemical presentation of both peptides stimulated osteogenic differentiation in vitro and bone formation in vivo. nih.gov
RGD-modified Dextran Hydrogel (3D) RGD immobilized in hydrogel Ovarian Interstitial Cells Stimulated differentiation into theca cells, promoting follicle development. semanticscholar.org

"Smart" or "cell-responsive" biomaterials are advanced systems designed to interact dynamically with cells and respond to biological signals or external stimuli. mdpi.comnih.gov Integrin-binding peptides are key components in the design of these materials.

Examples of this advanced application include:

Enzymatically Degradable Hydrogels: Hydrogels can be crosslinked with peptides that are specifically designed to be cleaved by enzymes, such as matrix metalloproteinases (MMPs), that are secreted by cells. When RGD peptides are also incorporated, cells can adhere to the hydrogel, and as they remodel their environment, they secrete MMPs that degrade the scaffold locally. This allows for cell migration and tissue invasion in a more biomimetic fashion. mdpi.com

Photoswitchable Surfaces: Researchers have synthesized cyclic RGD peptides linked to a photoswitchable molecule. By applying light of a specific wavelength (e.g., 366 nm), the molecule changes its shape, altering the distance of the RGD peptide from the surface. This conformational change can effectively switch cell adhesion "on" or "off," allowing for dynamic, light-based control over cell attachment in real-time. scispace.com

Development of In Vitro Cell Culture Substrates

Beyond complex tissue engineering scaffolds, Integrin Binding Peptide Trifluoroacetate is invaluable for creating simplified, highly defined surfaces for fundamental cell biology research.

To understand the intricate mechanisms of cell adhesion, it is often necessary to isolate specific interactions. By grafting RGD peptides onto inert, "non-fouling" backgrounds, such as those coated with polyethylene glycol (PEG), researchers can create surfaces where the only adhesive cues are the peptides themselves. nih.gov This approach prevents the non-specific adsorption of proteins from the cell culture serum, which would otherwise complicate the interpretation of results. nih.gov

These defined surfaces allow for precise control over ligand presentation and enable studies on:

Ligand Density and Spacing: The effect of RGD surface density on the efficiency of cell attachment, integrin clustering, and the formation of focal adhesions can be systematically studied. nih.gov

Integrin-Specific Interactions: By using RGD variants that are selective for specific integrin subtypes, researchers can dissect the distinct signaling pathways activated by different receptors. nih.gov

Fundamental Mechanobiology: These model substrates are used to investigate how cells sense and respond to the mechanical properties of their environment, a field known as mechanotransduction. nih.gov By converting a bio-inert surface like polystyrene into a bioactive one, these peptides allow for the study of how integrin-ligand interactions provide survival signals that can protect cells from apoptosis. nih.gov

Investigating Integrin-Specific Cell Responses

This compound is instrumental in elucidating the specific responses of cells to integrin engagement. By presenting a soluble or substrate-bound ligand, researchers can selectively activate certain integrin pathways and observe the downstream cellular consequences.

A primary application is in the study of cell adhesion. The RGD sequence within the peptide mimics the natural ligands found in the extracellular matrix (ECM), such as fibronectin and vitronectin. ashpublications.org This allows for competitive inhibition assays to determine the role of specific integrins in cell attachment. For instance, studies have demonstrated a dose-dependent inhibitory effect of RGD peptides on the adhesion of human umbilical vein endothelial cells (HUVECs) to fibronectin and vitronectin. ashpublications.org At a concentration of 500 μg/mL, RGDS peptide inhibited HUVEC adhesion to fibronectin by 61% and to vitronectin by 84%. ashpublications.org This competitive binding helps to identify the integrin subtypes predominantly involved in adhesion to different ECM components.

Beyond simple attachment, these peptides are used to probe more complex cellular behaviors like migration. Research has shown that soluble RGD peptides can, under certain conditions, increase the rate of cell migration by facilitating the dynamic dissociation of integrin receptors from the immobilized ligand. nih.gov For example, the migration rate of HT1080 fibrosarcoma cells was observed to increase with the concentration of a linear RGD peptide, reaching a maximum rate at 100 μM. nih.gov

It is important to note that the trifluoroacetate (TFA) counter-ion present in the peptide preparation can influence cell behavior. Studies have shown that TFA can inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM to 100 nM. nih.govgenscript.com.cn This highlights the necessity of appropriate controls in experiments using trifluoroacetate salts of peptides to distinguish the effects of the peptide itself from those of the counter-ion.

Table 1: Effect of RGD Peptides on Cell Adhesion This table is interactive. You can sort and filter the data.

Cell Line ECM Protein RGD Peptide Concentration Inhibition of Adhesion (%)
HUVEC Fibronectin 500 µg/mL 61% ashpublications.org
HUVEC Vitronectin 500 µg/mL 84% ashpublications.org
HT1080 RGD-coated substrate 250 µM Observed nih.gov
HT1080 RGD-coated substrate 500 µM Observed nih.gov

Tools for Studying Cellular Signaling and Adhesion Dynamics

This compound serves as a valuable tool for dissecting the intricate signaling pathways and dynamic processes that govern cell adhesion.

Probing Integrin-Mediated Signaling Pathways

Upon binding to integrins, these peptides can trigger intracellular signaling cascades that regulate a multitude of cellular functions. A key signaling molecule activated downstream of integrin engagement is Focal Adhesion Kinase (FAK). RGD peptides have been shown to modulate the activity of FAK. For example, treatment of Ocy454 osteocytic cells with the RGD-containing peptide cilengitide was found to block FAK activity. researchgate.net Similarly, in an in vivo model of lung inflammation, the administration of an RGDS peptide inhibited the lipopolysaccharide-induced phosphorylation of FAK in lung tissue. researchgate.net

The activation of FAK can, in turn, influence other signaling pathways, such as the Akt pathway. Research on Tenon's capsule fibroblasts demonstrated that an RGD peptide hydrogel could inhibit the expression of β1-integrin, FAK, and Akt, suggesting a role for this pathway in scar formation. nih.gov These findings illustrate how integrin binding peptides can be used to dissect the hierarchical organization of signaling networks.

Table 2: Effect of RGD Peptides on FAK Phosphorylation This table is interactive. You can sort and filter the data.

Cell/Tissue Type RGD Peptide Concentration Effect on FAK Phosphorylation
Ocy454 cells Cilengitide 10 µM Inhibition researchgate.net
Ocy454 cells Cilengitide 50 µM Inhibition researchgate.net
Mouse Lung Tissue RGDS 5 mg/kg Inhibition researchgate.net
Tenon's Capsule Fibroblasts RGD hydrogel 1% wt Inhibition nih.gov

Researching Cell-Extracellular Matrix Interactions

Integrin binding peptides are fundamental in studying the interactions between cells and the extracellular matrix (ECM). They can be used to create artificial ECMs by coating surfaces with defined densities of the peptide, allowing for the investigation of how ligand presentation affects cell behavior. doshisha.ac.jp This approach provides a more controlled environment compared to using complex, multi-component ECM proteins.

The affinity of these peptides for different integrin subtypes can be quantified, providing insights into the specificity of cell-ECM interactions. For example, the IC50 values for a particular RGD peptide have been determined to be 89 nM for αvβ3 integrin, 335 nM for α5β1 integrin, and 440 nM for αvβ5 integrin, indicating a higher affinity for αvβ3. rndsystems.com Such data are crucial for designing experiments that target specific integrin-mediated interactions.

Furthermore, these peptides are used in competitive assays to elucidate the role of the RGD-binding site in adhesion to natural ECM proteins. By adding soluble RGD peptides to cell cultures on ECM-coated surfaces, researchers can observe a reduction in cell adhesion, confirming the importance of RGD-integrin interactions for that particular cell-ECM pairing. ashpublications.org

Investigating Integrin Expression and Function using Peptide Arrays

Peptide arrays provide a high-throughput platform for investigating integrin expression and function. In this approach, a variety of peptides with different sequences and affinities for various integrins are immobilized on a solid support. Cells are then cultured on this array, and their adhesion and behavior on the different peptide spots are monitored. This allows for the rapid screening of which integrins are expressed on the cell surface and are functionally active in mediating adhesion.

This technology can help identify the key integrin types and their corresponding binding peptides that support the adhesion and growth of specific cell types. This is particularly useful for optimizing culture conditions for primary cells that are otherwise difficult to maintain in vitro. While specific data on trifluoroacetate salts in this context is limited, the principle relies on the specific interaction between the peptide and the integrin, a process that can be influenced by the peptide's purity and the presence of counter-ions.

Applications in Gene Delivery and Molecular Probes

The specificity of integrin binding peptides for certain cell surface receptors has been harnessed for the targeted delivery of genes and molecular probes.

Integrin-Mediated Transfection in Research

By conjugating integrin binding peptides to DNA-carrying vectors, researchers can achieve targeted gene delivery to cells that overexpress the corresponding integrin. nih.gov This approach has been explored using various non-viral vectors, including cationic polymers and lipids. researchgate.net The RGD sequence is a commonly used targeting ligand due to the overexpression of its target integrins, such as αvβ3, on many cancer cells. researchgate.net

The efficiency of this targeted transfection can be significantly higher than that of non-targeted vectors. For example, a study using RGD peptide-based lipids to deliver mRNA in vitro demonstrated a significant increase in transfection efficiency compared to a non-targeted control. nih.gov In another study, the transfection efficiency of peptides was found to be greatest at a peptide-to-DNA ratio of 4:1 (w/w). nih.gov These findings underscore the potential of integrin-mediated targeting to enhance the specificity and efficacy of gene delivery in research settings.

Table 3: RGD-Mediated Gene Delivery Efficiency This table is interactive. You can sort and filter the data.

Vector Type Cell Line Target Integrin Transfection Efficiency
RGD-based hybrid LNP HepG2 αvβ3/αvβ5 Up to 90% GFP knockout nih.gov
RGD-polylysine peptide COS-7 Not specified Increased with chloroquine nih.gov
RGD-polylysine peptide A375M Not specified Increased with chloroquine nih.gov
RGD-polylysine peptide ECV304 Not specified Optimal without chloroquine nih.gov

Use as Fluorescent or Affinity Probes for Integrin Localization in Cells

This compound serves as a crucial starting material for the synthesis of sophisticated molecular tools used in biomedical research. By chemically linking these peptides to fluorescent dyes (fluorophores), scientists can create highly specific probes for visualizing and tracking integrin receptors in in vitro and ex vivo models. This technique leverages the peptide's inherent affinity for specific integrin subtypes to deliver a fluorescent signal directly to the receptor's location, enabling detailed studies of integrin expression and localization.

The process involves conjugating an integrin-binding peptide, often a cyclic variant containing the Arginine-Glycine-Aspartic acid (RGD) motif, to a fluorophore. The resulting fluorescent probe can then be introduced to cell cultures or tissue samples. Upon binding to its target integrin, the probe's location can be detected using fluorescence microscopy, allowing for the precise mapping of integrin distribution on cell surfaces or within tissues.

A variety of fluorophores are utilized for this purpose, with the choice often depending on the specific experimental requirements, such as the desired wavelength for excitation and emission. Near-infrared (NIR) dyes are particularly advantageous for their ability to penetrate tissue more deeply and for producing lower background fluorescence in biological samples.

Detailed Research Findings

Numerous studies have demonstrated the utility of these peptide-based fluorescent probes. For instance, cyclic RGD peptides have been successfully conjugated to dyes like Fluorescein isothiocyanate (FITC) to create probes for staining tumor tissues. acs.orgresearchgate.netacs.org Research using probes such as FITC-Galacto-RGD2 has shown a direct correlation between fluorescent intensity and the expression levels of integrins αvβ3 and αvβ5 in various human carcinoma tissues. acs.orgacs.org These probes allow for a semi-quantitative analysis of integrin expression, which can be correlated with data from in vivo imaging techniques. acs.orgresearchgate.net

In other applications, near-infrared fluorescent dyes like Cy5.5 and ZW800-1 are conjugated to RGD peptides for imaging integrin expression in living cells and animal models. nih.govaacrjournals.orgnih.govthno.org The zwitterionic NIR fluorophore ZW800-1, when conjugated with a cyclic RGD peptide, creates the probe cRGD-ZW800-1. aacrjournals.orgacs.org This probe has been used to visualize colon cancer, targeting integrins such as αvβ6 that are overexpressed in tumor cells and associated vasculature. aacrjournals.org Similarly, the conjugation of Cy5.5 to monomeric and multimeric RGD peptides has been shown to effectively target αvβ3 integrin-expressing tumors. nih.govthno.org Studies comparing monomeric, dimeric, and tetrameric versions of Cy5.5-RGD conjugates found that while all were effective, the tetrameric version exhibited the highest tumor uptake, demonstrating how probe design can be optimized to enhance binding avidity. nih.govthno.org

Engineered peptides, such as knottins, have also been employed as scaffolds. A knottin peptide containing an RGD motif and labeled with Cy5.5 (Cy5.5-knottin 2.5D) was shown to have a very high affinity for αvβ3 integrin, significantly higher than that of a simple monomeric RGD peptide. nih.gov This highlights the potential of using structurally complex peptides to develop probes with superior binding characteristics.

The binding affinity of these probes is a critical parameter and is often quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the probe required to displace 50% of a known radiolabeled ligand, is a common measure of affinity. Lower IC50 values indicate higher binding affinity.

Binding Affinities of Various Integrin-Targeted Fluorescent Probes
Fluorescent ProbeTarget Integrin(s)Cell Line Used in AssayIC50 (nM)Reference
Cy5.5-RGD monomerαvβ3U87MG42.9 ± 1.2 nih.gov
Cy5.5-RGD dimerαvβ3U87MG27.5 ± 1.2 nih.gov
Cy5.5-RGD tetramerαvβ3U87MG12.1 ± 1.3 nih.gov
FITC-Galacto-RGD2αvβ3 / αvβ5U87MG28 ± 8 acs.org
FITC-3P-RGD2αvβ3 / αvβ5U87MG32 ± 7 acs.org
Cy5.5-knottin 2.5Dαvβ3U87MG4.8 ± 1.1 nih.gov

These fluorescent probes serve not only as tools for localization but also for studying the dynamic processes involving integrins, such as receptor-mediated endocytosis. nih.gov Microscopic imaging has confirmed that upon binding to integrins on the cell surface, these fluorescent peptide conjugates are internalized by the cells, providing a method to investigate cellular trafficking of these important receptors. nih.govresearchgate.net

Summary of Integrin-Binding Peptide Probes
Peptide BaseFluorescent or Affinity TagResulting Probe Name (if specified)Primary Integrin Target(s)Reference
Cyclic RGD (cRGDyK)Cy5.5Cy5.5-RGD monomerαvβ3 nih.gov
Dimeric cRGDCy5.5Cy5.5-RGD dimerαvβ3 nih.gov
Tetrameric cRGDCy5.5Cy5.5-RGD tetramerαvβ3 nih.gov
Cyclic RGDZW800-1cRGD-ZW800-1αvβ6, αvβ3, αvβ5 aacrjournals.org
Galacto-RGD2FITCFITC-Galacto-RGD2αvβ3 / αvβ5 acs.org
Knottin 2.5D (RGD motif)Cy5.5Cy5.5-knottin 2.5Dαvβ3, αvβ5 nih.gov
c(AmpLRGDL)ZW800-1c(AmpLRGDL)–ZW800-1αvβ6 acs.org

Challenges and Future Directions in Academic Research of Integrin Binding Peptide Trifluoroacetate

Advancing Peptide Design for Enhanced Specificity and Affinity

A primary focus of current research is the refinement of peptide-based ligands to improve their binding characteristics with specific integrin subtypes. This involves tackling the inherent promiscuity of some integrin-binding motifs and developing novel strategies to create peptides with higher affinity and selectivity.

Overcoming Integrin Promiscuity

Integrins, a diverse family of 24 heterodimeric transmembrane receptors, often exhibit overlapping ligand-binding specificities, a phenomenon known as promiscuity. nih.gov This is largely due to the recognition of the same peptide motifs by multiple integrin subtypes. The most well-known example is the Arg-Gly-Asp (RGD) sequence, which is recognized by at least eight different integrins. nih.govnih.gov This lack of specificity poses a significant challenge in designing peptides that target a single integrin subtype, which is crucial for minimizing off-target effects in experimental models. nih.gov

Several strategies are being explored to overcome this challenge:

Structural Modifications: Researchers are modifying the peptide structure to enhance selectivity for a particular integrin subtype. nih.gov This can involve altering the amino acids flanking the core binding motif or cyclizing the peptide to reduce its conformational flexibility. nih.govnih.gov Cyclization, in particular, has been shown to improve stability and make the peptide less susceptible to proteolysis. nih.gov

Scaffold Engineering: The use of molecular scaffolds, such as knottin proteins, allows for the presentation of the binding motif in a constrained conformation, which can enhance specificity for certain integrins like αvβ3 and αvβ5 while avoiding others like α5β1. google.com

Loop Architecture: Studies on protein-protein interactions have shown that the conformation and flexibility of loop structures play a critical role in determining binding specificity and promiscuity. plos.org Applying these principles to peptide design could lead to the development of more selective integrin binders.

Strategies for Developing Higher-Affinity Ligands

Increasing the binding affinity of peptides for their target integrins is another key objective. Higher affinity can lead to more potent effects and allow for the use of lower concentrations in research applications.

Current strategies include:

Computational Design: Advanced computational techniques are being used to rationally design mutations in integrin-binding peptides to enhance their affinity. nih.gov By modeling the interactions between the peptide and the integrin, researchers can predict which amino acid substitutions will lead to a more stable and higher-affinity complex.

Cyclic Peptides: As mentioned earlier, cyclization not only improves specificity but can also enhance affinity. frontiersin.org Cyclic RGD peptides, for instance, have gained significant interest due to their high binding affinity for αvβ3 integrin. frontiersin.org

Peptidomimetics: The development of peptidomimetics, which are small molecules that mimic the structure and function of peptides, offers another avenue for creating high-affinity ligands. These molecules can be designed to have improved stability and pharmacokinetic properties compared to their peptide counterparts. mdpi.com

Understanding Complex Biological Milieus in Research Models

A significant challenge in integrin research is translating findings from simplified in vitro systems to the complex environment of a living organism. The biological context, including the presence of other molecules and the activation state of the integrins themselves, can profoundly influence peptide-integrin interactions.

Replicating In Vivo Complexity in In Vitro/Ex Vivo Models

Traditional two-dimensional cell culture models often fail to capture the intricate three-dimensional architecture and mechanical cues of the in vivo environment. frontiersin.org This can lead to discrepancies between in vitro and in vivo results.

To address this, researchers are developing more sophisticated models:

3D Culture Systems: Three-dimensional (3D) cell culture models, such as organoids and spheroids, better replicate the cellular heterogeneity and extracellular matrix (ECM) interactions found in tissues. frontiersin.orguminho.pt

Microfluidic Systems: Microfluidic devices, or "organs-on-a-chip," allow for the precise control of the cellular microenvironment, including fluid flow and mechanical forces, providing a more dynamic and physiologically relevant model system. frontiersin.orgnih.gov

Biomimetic Materials: The development of biomaterials that mimic the composition and structure of the native ECM is crucial for creating more accurate in vitro models. mdpi.com These materials can be functionalized with integrin-binding peptides to study cell adhesion, migration, and signaling in a controlled manner. nih.gov

Model SystemAdvantagesChallengesRelevance to Integrin Research
2D Cell CultureSimple, high-throughput, cost-effectiveLacks physiological architecture and mechanical cuesInitial screening of peptide binding and function
3D Organoids/SpheroidsReplicates tissue-like structures and cell-cell interactions. frontiersin.orgCan have hypoxic cores, less reproducibleStudying integrin-mediated processes in a more complex cellular context
Microfluidic "Organs-on-a-Chip"Precise control of microenvironment, dynamic culture. frontiersin.orgComplex fabrication, lower throughputInvestigating the role of mechanical forces and fluid shear stress on integrin function
Animal ModelsRepresents the full complexity of a living organismEthical considerations, high cost, species differencesValidating in vitro findings and studying systemic effects of integrin-binding peptides

Investigating Context-Dependent Integrin Activation States

Integrins can exist in different conformational states, which correspond to different levels of ligand-binding affinity. frontiersin.orgnih.gov These states are dynamically regulated by both intracellular ("inside-out") and extracellular ("outside-in") signals. nih.gov The activation state of an integrin can be influenced by a variety of factors, including the presence of activating proteins like talin and kindlin, as well as mechanical forces. nih.govresearchgate.net

Understanding how the local biological environment influences integrin activation is a key area of research. For example, the composition of the ECM and the presence of other signaling molecules can modulate integrin activity and, consequently, the binding of peptide ligands. nih.gov Investigating these context-dependent activation states is crucial for accurately interpreting experimental results and for designing peptides that can effectively target integrins in a specific physiological or pathological setting.

Integration with Advanced Research Technologies

The advancement of sophisticated research technologies is providing new opportunities to study integrin-peptide interactions with unprecedented detail.

Advanced Imaging Techniques: High-resolution microscopy techniques, such as super-resolution microscopy and fluorescence resonance energy transfer (FRET), allow for the visualization of integrin clustering and conformational changes in real-time. nih.gov These techniques can provide valuable insights into the molecular mechanisms of peptide binding and integrin activation.

Proteomics and Genomics: Proteomic approaches can be used to identify the full complement of proteins that associate with integrins in different cellular contexts, providing a more complete picture of the integrin interactome. researchgate.net Genomic and transcriptomic analyses can reveal how integrin signaling pathways regulate gene expression.

Computational Modeling: As mentioned previously, computational modeling and molecular dynamics simulations are powerful tools for studying the structural basis of peptide-integrin interactions and for designing new peptide ligands with improved properties. nih.govnih.gov These in silico approaches can help to guide experimental work and accelerate the discovery process.

The integration of these advanced technologies will be essential for addressing the remaining challenges in the field and for fully elucidating the complex biology of integrin binding peptide trifluoroacetate (B77799).

TechnologyApplication in Integrin-Peptide ResearchKey Insights Gained
Super-Resolution MicroscopyVisualizing integrin clustering and dynamics at the nanoscaleUnderstanding the spatial organization of integrins in focal adhesions
FRET (Fluorescence Resonance Energy Transfer)Measuring conformational changes in integrins upon peptide binding. nih.govDirect evidence of inside-out and outside-in signaling mechanisms
Mass Spectrometry-based ProteomicsIdentifying proteins that interact with specific integrin subtypes. researchgate.netMapping the integrin adhesome and associated signaling pathways
Molecular Dynamics SimulationsModeling the binding of peptides to integrins at an atomic level. nih.govPredicting the effects of peptide modifications on binding affinity and specificity

Combinatorial Library Screening for Novel Integrin Ligands

A primary challenge in integrin research is the discovery of new peptide ligands with high affinity and, crucially, high selectivity for specific integrin subtypes. The well-known Arginine-Glycine-Aspartic acid (RGD) sequence, while a foundational discovery, binds to several integrins, which can lead to off-target effects in experimental systems. mdpi.com To overcome this, academic research is heavily invested in screening vast combinatorial peptide libraries.

One innovative approach is the "one-bead one-compound" (OBOC) combinatorial library method. acs.org This technique allows for the synthesis of immense libraries of peptides on beads, which can then be screened for binding to a target integrin. A notable advancement is the multiplex "beads on a bead" strategy, which facilitates an unbiased screening process to isolate and validate high-affinity ligands. acs.orgnih.gov This method has successfully identified novel non-RGD peptides that target the αvβ3 integrin without interfering with cancer or endothelial cell biology, offering potential as targeted agents for nanomedicines. acs.orgnih.gov

Another strategy involves screening positional scanning synthetic peptide combinatorial libraries (PS-SPCL). nih.govresearchgate.net This method has been used to identify novel peptide inhibitors of the αvβ3 integrin by systematically determining the optimal amino acid at each position in the peptide sequence. nih.gov Research has also utilized libraries of cyclic peptides containing both natural and unnatural amino acids to discover ligands for other integrins, such as α4β1, which is overexpressed in certain cancer cells. researchgate.netnih.gov These screening efforts are critical for moving beyond the canonical RGD sequence and identifying ligands with unique binding properties and improved subtype specificity. 140.164.70

Table 1: Examples of Combinatorial Library Screening for Integrin Ligands

Library Type Screening Method Target Integrin Outcome/Finding Reference(s)
One-Bead-One-Compound (OBOC) Multiplex "beads on a bead" αvβ3 Discovery of novel non-RGD peptides. acs.orgnih.gov
Positional Scanning Synthetic Peptide Combinatorial Library (PS-SPCL) Competitive Inhibition Assay on Microarray αvβ3 Identification of novel hexapeptide inhibitors. nih.govresearchgate.net
Cyclic Octa/Nona-peptide Library Cell Growth on Bead Assay α4β1 Identification of consensus peptide sequences for bronchioloalveolar carcinoma cells. researchgate.net

High-Throughput Screening Methodologies for Peptide-Integrin Interactions

The sheer scale of combinatorial libraries necessitates the development and implementation of high-throughput screening (HTS) methodologies. A significant challenge is to perform these screens in a way that is both rapid and provides meaningful data on binding affinity and specificity. Protein microarray technology has emerged as a powerful tool in this domain. nih.gov By immobilizing an integrin, such as αvβ3, on a microarray chip (e.g., ProteoChip), researchers can simultaneously screen numerous peptide sublibraries in a competitive inhibition assay. nih.govresearchgate.net This approach successfully identified novel peptide ligands with antiangiogenic functions. nih.gov

Computational methods are also becoming integral to HTS. acs.org Integrated in silico pipelines that combine sequence embeddings (like Pro2vec), machine learning binding predictors (like Mutabind2), and molecular dynamics (MD) simulations offer a rapid framework for discovering cell adhesion peptides (CAPs). acs.org This computational screening can predict highly active peptides within days, which can then be validated experimentally, significantly accelerating the discovery process. acs.org Another HTS approach uses a simple competitive binding assay where the displacement of a known, fluorescently-labeled peptide by library peptides is measured. drugtargetreview.com This fluorescence-based readout is fast, inexpensive, and easy to implement for screening large libraries. drugtargetreview.com These advanced HTS methods are crucial for efficiently mining peptide libraries to find candidates for further development.

Expanding Research Applications Beyond Current Paradigms

The utility of integrin binding peptides is expanding far beyond their initial use as simple antagonists. The future of academic research lies in exploring new biological targets and engineering these peptides into sophisticated, multifunctional tools for a wide range of research applications.

Exploring New Integrin Subtypes as Research Targets

While much research has historically focused on αvβ3 and α5β1 integrins due to their roles in angiogenesis and cancer, there is a growing recognition of the importance of other integrin subtypes in various physiological and pathological processes. 140.164.70 In mammals, 24 distinct integrin heterodimers are known, each with a unique expression pattern and set of ligands, representing a vast landscape of potential research targets. mdpi.comnih.gov

Academic efforts are increasingly directed at developing ligands for less-studied integrins. For instance, the α4β1 integrin, which plays a key role in inflammatory diseases, has become a significant target. nih.gov Screening of combinatorial libraries has led to the discovery of potent antagonists for α4β1. nih.govmiami.edu Similarly, researchers are designing hybrid α/β-peptide ligands to achieve high selectivity for α4β1, which is crucial for studying its specific functions in cell adhesion and signaling. mdpi.com The development of subtype-exclusive antagonists is considered a highly desirable goal to allow for the precise dissection of the roles of individual integrins in complex biological processes like tumor growth, cell differentiation, and immune responses. 140.164.70 This exploration of new integrin targets is essential for uncovering novel biological mechanisms and identifying new avenues for investigation.

Engineering Multifunctional Peptide-Based Research Tools

A major future direction is the engineering of integrin-binding peptides into multifunctional research tools. The peptide's role is evolving from a simple targeting moiety to a component of a larger, functional system. nih.govnih.govbohrium.com One prominent application is in the creation of peptide-drug conjugates or peptide-functionalized nanoparticles for targeted delivery. nih.govnih.gov By attaching an integrin-binding peptide to a nanoparticle or a therapeutic agent, researchers can direct these entities specifically to cells overexpressing the target integrin. nih.govnih.gov This strategy is being explored for delivering imaging agents or therapeutic payloads to tumors. dovepress.com

Furthermore, integrin-binding peptides are being incorporated into biomaterials to create functionalized surfaces for tissue engineering and regenerative medicine. nih.govnih.gov These peptide-functionalized materials can mimic the extracellular matrix (ECM), promoting specific cell adhesion, proliferation, and differentiation, which is valuable for creating osteochondral organoids or regenerating periodontal tissues. frontiersin.orgnih.gov Another innovative frontier is the design of self-assembling peptides that incorporate integrin-targeting motifs. acs.org These peptides can form nanostructures like hydrogels that create a bioactive scaffold. nih.gov Researchers have even designed bispecific peptide systems that can self-assemble in situ, presenting one motif (like RGD) to target tumor cells and another to recruit and activate immune cells, opening new possibilities for cancer immunotherapy research. acs.org The engineering of these sophisticated, multifunctional tools represents a paradigm shift, transforming integrin-binding peptides from simple ligands into versatile instruments for advanced biological research.

Q & A

Q. What is the structural and mechanistic basis of integrin binding to RGD-containing peptides, and how does the trifluoroacetate counterion influence this interaction?

The RGD (arginine-glycine-aspartic acid) sequence is a critical recognition motif for integrin-mediated cell adhesion, as it binds to integrin receptors such as αvβ3 and α5β1 . This interaction is conformation-dependent, with the spatial arrangement of RGD in peptides dictating binding specificity . The trifluoroacetate (TFA) counterion, commonly introduced during peptide synthesis and purification, can affect peptide solubility and tertiary structure. For example, TFA anions may bind to arginine residues in peptides, altering their charge distribution and chromatographic behavior . To study this, circular dichroism (CD) spectroscopy at physiological pH (e.g., 10 µM peptide in pH 7.4 buffer) can assess conformational changes induced by TFA .

Q. What analytical techniques are essential for confirming the purity and identity of integrin-binding peptide trifluoroacetate?

High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for purity assessment, while liquid chromatography/mass spectrometry (LC/MS) confirms molecular weight and identity . For example, Agilent Q-TOF systems with electrospray ionization (ESI) in positive mode provide accurate mass data . Residual TFA quantification requires ion-pair chromatography or nuclear magnetic resonance (NMR), as described in USP 〈503.1〉, which specifies methods for TFA determination in peptide APIs . Batch-specific certificates of analysis (COA) should report purity (>95-98%) and peptide content via amino acid analysis .

Advanced Research Questions

Q. How do residual trifluoroacetate ions influence the biological activity of integrin-binding peptides, and what strategies mitigate this interference?

Residual TFA can artificially suppress integrin binding by competing with negatively charged cell-surface residues or altering peptide solubility . For instance, TFA-bound arginine in RGD peptides reduces electrostatic interactions with integrins, lowering apparent binding affinity . To mitigate this:

  • Counterion exchange : Replace TFA with acetate or citrate via lyophilization from dilute HCl or ammonium hydroxide solutions .
  • Dialysis or size-exclusion chromatography : Remove excess TFA after synthesis .
  • Bioactivity validation : Compare binding affinity (e.g., IC50) of TFA-containing vs. TFA-free peptides using surface plasmon resonance (SPR) or competitive cell adhesion assays .

Q. How can researchers resolve discrepancies in integrin-binding affinity data caused by variability in trifluoroacetate counterion content?

Contradictory binding data may arise from batch-to-batch TFA variability. To address this:

  • Standardize counterion removal : Use consistent lyophilization protocols (e.g., from 0.1% formic acid) to minimize residual TFA .
  • Control for TFA in assays : Include a buffer-matched TFA control group to quantify its inhibitory effects .
  • Advanced analytics : Employ NMR (e.g., 19F^{19}\text{F} NMR) to quantify residual TFA and correlate its concentration with bioactivity .

Q. What methodological considerations are critical for designing stability studies of integrin-binding peptide trifluoroacetate formulations?

Preformulation studies should evaluate:

  • Aggregation : Monitor via dynamic light scattering (DLS) or HPLC under stress conditions (e.g., agitation at 200 RPM for 24 hours) .
  • Chemical stability : Assess oxidation/deamidation using LC/MS after freeze-thaw cycles (−80°C to 25°C) or prolonged storage .
  • Temperature effects : Compare degradation rates at −80°C, −20°C, and 25°C using accelerated stability models .
  • Excipient compatibility : Test bulking agents (e.g., mannitol) for peptide stabilization during lyophilization .

Q. How do trifluoroacetate counterions impact the chromatographic purification of integrin-binding peptides?

TFA anions interact with basic residues (e.g., arginine) during reversed-phase HPLC (RPHPLC), affecting retention times and peak symmetry. For example, RGD peptides with N-terminal arginine bind more TFA, leading to earlier elution compared to C-terminal arginine variants . Optimize purification using:

  • Ion-pairing agents : Substitute TFA with heptafluorobutyric acid (HFBA) for sharper peaks.
  • Gradient elution : Adjust acetonitrile/water gradients (e.g., 0–95% over 10 minutes) to resolve TFA-bound and free peptide forms .

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